
Lithium oxido-oxo-(oxomanganiooxy)manganese
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium manganese oxide, with the chemical formula LiMn₂O₄, is a compound widely recognized for its application as a cathode material in lithium-ion batteries. It is known for its cubic spinel structure, which provides high thermal stability and safety. This compound is particularly valued for its cost-effectiveness and environmental friendliness compared to other cathode materials.
準備方法
Synthetic Routes and Reaction Conditions
Lithium manganese oxide can be synthesized through various methods, including solid-state reactions, sol-gel processes, hydrothermal reactions, and combustion methods. Among these, the sol-gel and hydrothermal methods are preferred due to their ability to produce materials with uniform particle size and high crystallinity .
Solid-State Reactions: This method involves mixing lithium and manganese precursors, followed by calcination at high temperatures. controlling particle size and crystallinity can be challenging.
Sol-Gel Process: This method involves the formation of a gel from a solution containing lithium and manganese precursors, followed by drying and calcination. It allows for better control over particle size and morphology.
Hydrothermal Reactions: This method involves reacting lithium and manganese precursors in an aqueous solution at high temperatures and pressures. It produces highly crystalline materials with uniform particle size.
Combustion Method: This method involves the combustion of a mixture of lithium and manganese precursors, resulting in the formation of lithium manganese oxide. It is a rapid and energy-efficient method.
Industrial Production Methods
Industrial production of lithium manganese oxide typically involves the solid-state reaction method due to its simplicity and scalability. The process includes mixing lithium carbonate or lithium hydroxide with manganese dioxide, followed by calcination at temperatures ranging from 700°C to 900°C .
化学反応の分析
Types of Reactions
Lithium manganese oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its performance as a cathode material in lithium-ion batteries.
Oxidation and Reduction: During the charge and discharge cycles of a lithium-ion battery, lithium ions intercalate and de-intercalate from the lithium manganese oxide structure.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of lithium manganese oxide include lithium carbonate, lithium hydroxide, manganese dioxide, and various metal salts for doping. Reaction conditions typically involve high temperatures (700°C to 900°C) and controlled atmospheres to prevent oxidation .
Major Products Formed
The primary product formed from these reactions is lithium manganese oxide (LiMn₂O₄). Doping with other metal ions can result in mixed metal oxides with enhanced properties .
科学的研究の応用
Lithium manganese oxide has a wide range of scientific research applications, particularly in the fields of energy storage, catalysis, and materials science.
作用機序
The mechanism of action of lithium manganese oxide in lithium-ion batteries involves the intercalation and de-intercalation of lithium ions within its spinel structure. During charging, lithium ions are extracted from the cathode and migrate to the anode, while electrons flow through the external circuit. During discharging, lithium ions migrate back to the cathode, and electrons flow back through the external circuit, generating electric current .
The stability and performance of lithium manganese oxide are influenced by the oxidation state of manganese ions and the structural integrity of the spinel framework. Doping with other metal ions can enhance stability and conductivity by preventing the disproportionation of manganese ions .
類似化合物との比較
Lithium manganese oxide is compared with other cathode materials, such as lithium cobalt oxide (LiCoO₂), lithium iron phosphate (LiFePO₄), and lithium nickel manganese cobalt oxide (LiNiMnCoO₂).
Lithium Cobalt Oxide (LiCoO₂): LiCoO₂ offers high energy density but is expensive and less environmentally friendly compared to lithium manganese oxide.
Lithium Iron Phosphate (LiFePO₄): LiFePO₄ provides excellent thermal stability and long cycle life but has lower energy density than lithium manganese oxide.
Lithium Nickel Manganese Cobalt Oxide (LiNiMnCoO₂): LiNiMnCoO₂ combines the advantages of high energy density and good thermal stability but is more complex and costly to produce.
Conclusion
Lithium manganese oxide is a versatile and valuable compound with significant applications in energy storage, catalysis, and materials science. Its unique properties, including high thermal stability, cost-effectiveness, and environmental friendliness, make it a promising material for future research and industrial applications.
特性
分子式 |
LiMn2O4 |
|---|---|
分子量 |
180.8 g/mol |
IUPAC名 |
lithium;oxido-oxo-(oxomanganiooxy)manganese |
InChI |
InChI=1S/Li.2Mn.4O/q+1;;;;;;-1 |
InChIキー |
VLXXBCXTUVRROQ-UHFFFAOYSA-N |
正規SMILES |
[Li+].[O-][Mn](=O)O[Mn]=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


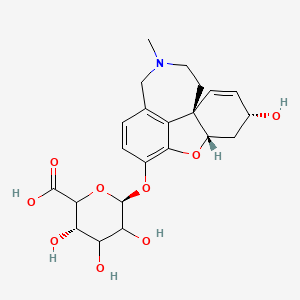
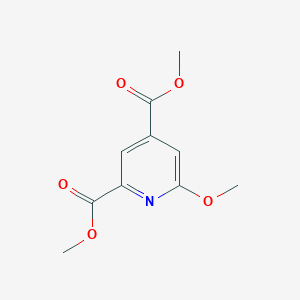
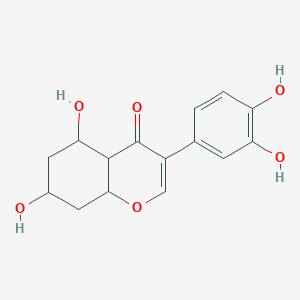
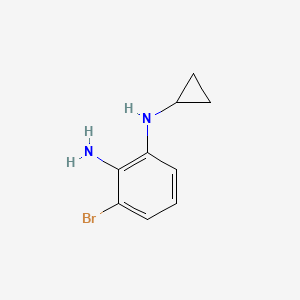
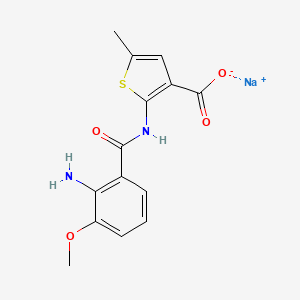
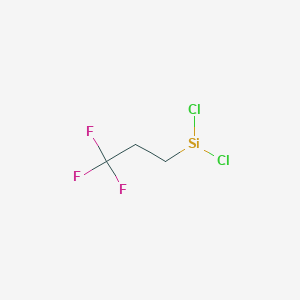
![D-Phenylalanyl-N-[(3s)-6-Carbamimidamido-1-Chloro-2-Oxohexan-3-Yl]-L-Phenylalaninamide](/img/structure/B12336198.png)
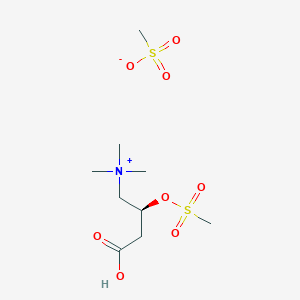
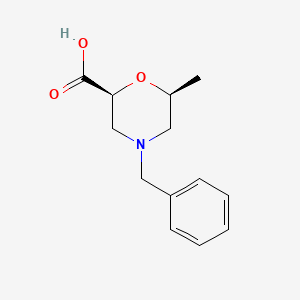
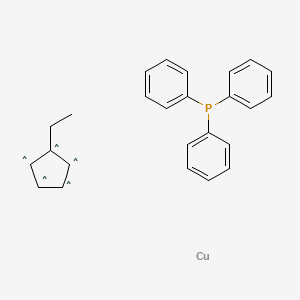
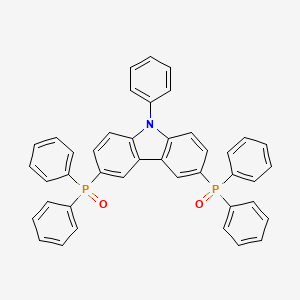
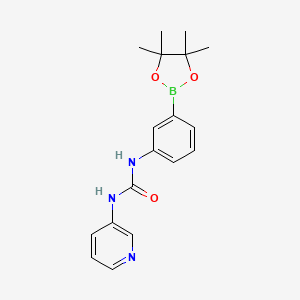
![2-[(Z)-1-phenyl-3-piperidin-1-ylprop-1-enyl]pyridine](/img/structure/B12336233.png)
![methyl 7-butyl-1,3-dimethyl-2,4-dioxo-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylate](/img/structure/B12336241.png)
